(Z)-4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoic acid, also known as MTB, is a thiazolidine-2,4-dione derivative that has shown potential as an anti-inflammatory and anti-cancer agent. This compound has a unique structure that allows it to interact with various biological targets, making it an interesting subject for scientific research.
Applications De Recherche Scientifique
Anticancer Potential
A series of substituted benzamides and benzoates, synthesized using (Z)-4-((3-oxoquinuclidin-2-ylidene)methyl)benzoic acid as a common intermediate, have been evaluated for their anticancer activity. These compounds showed potent anti-cancer activity against A549 and L132 cell lines, with particular analogues demonstrating significant potency. The study also explored the Structure Activity Relationship (SAR) to aid further development of these compounds as potential anti-cancer agents (Soni, Sanghvi, Devkar, & Thakore, 2015).
Antimicrobial Activities
Benzothiazole-imino-benzoic acid Schiff Bases and their metal complexes have been synthesized and characterized, demonstrating good antimicrobial activity against human epidemic causing bacterial strains. This research highlights the potential of these compounds in addressing infections in various parts of the body, including the mouth, lungs, gastrointestinal tract, and in managing nosocomial infections (Mishra, Gound, Mondal, Yadav, & Pandey, 2019).
Anti-inflammatory Drugs Development
Research dedicated to the design of new non-steroidal anti-inflammatory drugs (NSAIDs) has led to the synthesis of ylidene derivatives of 2-thioxo-4-thiazolidinone, demonstrating anti-exudative activity. A notable lead compound identified shows anti-exudative activity comparable to classic NSAIDs like Diclofenac, suggesting potential for profound study and development into new anti-inflammatory treatments (Golota, Danylyuk, Yushchenko, Voloshchuk, Bilyk, & Lesyk, 2015).
Antibacterial and Antifungal Effects
Novel derivatives of 4-thiazolidinone, containing benzothiazole moiety, have been screened for antimicrobial properties. These compounds have shown significant activity against a range of microbial strains, indicating their potential as effective agents in combating bacterial and fungal infections. Some of these derivatives have been identified as potent candidates for further development into antimicrobial drugs (Havrylyuk, Mosula, Zimenkovsky, Vasylenko, Gzella, & Lesyk, 2010).
Propriétés
IUPAC Name |
4-[(Z)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3S2/c1-13-10(14)9(18-12(13)17)6-7-2-4-8(5-3-7)11(15)16/h2-6H,1H3,(H,15,16)/b9-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJZJHABLIYZOZ-TWGQIWQCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)C(=O)O)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC=C(C=C2)C(=O)O)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoic acid |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.